molecular formula C17H10BrNO3 B1398818 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione CAS No. 912462-64-7

2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione

Cat. No.: B1398818
CAS No.: 912462-64-7
M. Wt: 356.2 g/mol
InChI Key: GIVHLQYCINZALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione: is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

Chemistry: 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as an anti-tumor and antibacterial agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Medicine: The compound’s anti-tumor and antibacterial properties are of particular interest in medicinal chemistry. Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and bacterial infections .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

Mode of Action

The mode of action involves the compound binding to its target(s). Given its benzofuran and isoindole moieties, we can speculate on potential interactions:

Action Environment

Environmental factors play a crucial role:

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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the bromine position .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione is unique due to the combination of the benzofuran and isoindole-1,3-dione structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(5-bromo-1-benzofuran-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO3/c18-11-5-6-15-10(7-11)8-12(22-15)9-19-16(20)13-3-1-2-4-14(13)17(19)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVHLQYCINZALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(O3)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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